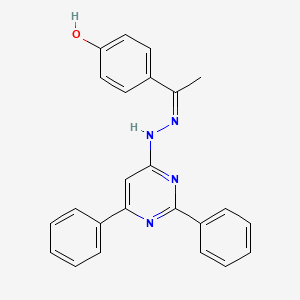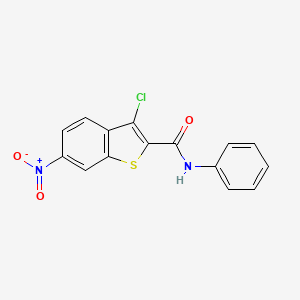
4-tert-butyl-N'-(1H-indol-3-ylmethylene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N'-(1H-indol-3-ylmethylene)benzenesulfonohydrazide, commonly known as SBI-425, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound is synthesized through a multi-step process, and its mechanism of action involves inhibiting specific enzymes that are involved in disease progression. In
Mécanisme D'action
SBI-425 inhibits the activity of specific enzymes, including protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs), which are involved in disease progression. By inhibiting these enzymes, SBI-425 can prevent cancer cell growth and proliferation, protect neurons from oxidative stress and inflammation, and improve insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
SBI-425 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, SBI-425 has been shown to inhibit cancer cell growth and induce cancer cell death. In neurodegenerative disease research, SBI-425 has been shown to protect neurons from oxidative stress and inflammation, and improve cognitive function. In metabolic disorder research, SBI-425 has been shown to improve insulin sensitivity and glucose metabolism, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
SBI-425 has several advantages for lab experiments, including high purity and high yield, and well-established synthesis method. However, there are some limitations to using SBI-425 in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for SBI-425 research, including exploring its potential therapeutic applications in other diseases, optimizing its synthesis method to improve yield and purity, and developing more potent and selective inhibitors of PTPs and DUSPs. Additionally, further studies are needed to investigate the potential toxicity and safety of SBI-425 in vivo.
Méthodes De Synthèse
SBI-425 is synthesized through a multi-step process that involves the reaction of tert-butyl hydrazine with 3-formylindole. The resulting product is then reacted with benzenesulfonyl chloride to yield the final product, SBI-425. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
SBI-425 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. In cancer research, SBI-425 has been shown to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation. In neurodegenerative disease research, SBI-425 has been shown to protect neurons from oxidative stress and inflammation. In metabolic disorder research, SBI-425 has been shown to improve insulin sensitivity and glucose metabolism.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(Z)-1H-indol-3-ylmethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2,3)15-8-10-16(11-9-15)25(23,24)22-21-13-14-12-20-18-7-5-4-6-17(14)18/h4-13,20,22H,1-3H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOGDYAVHWAJDN-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N'-[(Z)-1H-indol-3-ylmethylidene]benzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2-chlorobenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6082507.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082511.png)
![(1-{5-[(2-chlorobenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6082517.png)
![N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B6082520.png)
![ethyl 4-(4-chlorobenzyl)-1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6082521.png)
![N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6082528.png)
![2-[1-(2-fluorobenzyl)-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6082546.png)
![N-ethyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6082554.png)
![1-(1-piperidinyl)-3-[2-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6082556.png)
![{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol](/img/structure/B6082562.png)


![ethyl 3-(2,4-difluorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6082579.png)
![4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6082598.png)